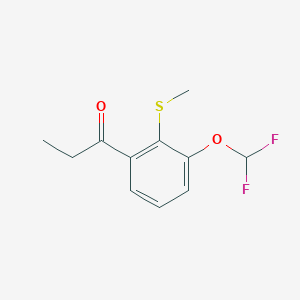
1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one is an organic compound characterized by the presence of difluoromethoxy and methylthio groups attached to a phenyl ring, along with a propan-1-one moiety
Preparation Methods
The synthesis of 1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)benzene and 2-(methylthio)benzene.
Synthetic Routes: The reaction involves the formation of the propan-1-one moiety through a series of chemical reactions, including Friedel-Crafts acylation, nucleophilic substitution, and oxidation.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts such as aluminum chloride for Friedel-Crafts acylation and oxidizing agents like potassium permanganate for oxidation.
Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or methylthio groups are replaced by other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It finds applications in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Effects: The specific effects depend on the nature of the interactions and the biological context in which the compound is studied.
Comparison with Similar Compounds
1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3-(methylthio)phenyl)propan-1-one and 1-(3-(difluoromethoxy)phenyl)propan-1-one share structural similarities.
Uniqueness: The presence of both difluoromethoxy and methylthio groups in this compound imparts unique chemical and biological properties, distinguishing it from other related compounds.
Comparison: Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C11H12F2O2S |
|---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
1-[3-(difluoromethoxy)-2-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H12F2O2S/c1-3-8(14)7-5-4-6-9(10(7)16-2)15-11(12)13/h4-6,11H,3H2,1-2H3 |
InChI Key |
LQCMCHSBEKZZCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)OC(F)F)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















